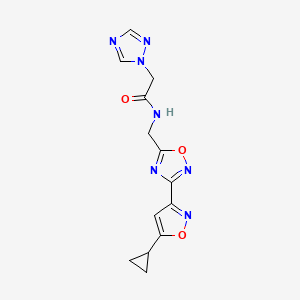

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound, notable for its unique structure which combines several heterocyclic rings including isoxazole, oxadiazole, and triazole. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

Formation of Isoxazole Ring: : This can be achieved through cycloaddition reactions involving nitrile oxides.

Synthesis of Oxadiazole Ring: : This often involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.

Attachment of Triazole Ring:

Industrial Production Methods: While detailed industrial production methods are proprietary and can vary significantly, large-scale synthesis typically involves optimization of the above laboratory methods, ensuring scalability, yield optimization, and cost-effectiveness.

化学反応の分析

Types of Reactions it Undergoes:

Oxidation: : N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo oxidation reactions, possibly affecting the isoxazole and oxadiazole rings.

Reduction: : Reduction reactions might target the nitrogen-containing rings, altering the electronic properties of the compound.

Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly at the positions of the heterocyclic rings.

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Conditions vary but can include reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed from These Reactions: The products formed depend heavily on the specific conditions and reagents used. For example, oxidation might yield compounds with increased double bonds or oxygen-containing functionalities, while reduction might lead to more saturated rings or the opening of rings.

科学的研究の応用

Chemistry: The unique combination of rings makes this compound a versatile ligand for coordination chemistry, potentially forming stable complexes with metal ions.

Biology: N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is studied for its potential use as a bioactive molecule, possibly interacting with various biological targets due to its structural mimicry of certain natural substances.

Medicine: Preliminary studies suggest it might possess antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.

Industry: Its structural properties might make it suitable for use in material science, such as in the development of novel polymers or as a precursor for specialized chemical syntheses.

作用機序

The compound exerts its effects primarily through interactions with biological macromolecules. Its heterocyclic rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins or nucleic acids, potentially inhibiting or modifying their functions. Specific pathways involved include enzyme inhibition or receptor modulation.

類似化合物との比較

Comparison with Other Compounds:

List of Similar Compounds:N-((3-(4-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-((3-(5-phenylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,3-triazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

This covers the complex nature of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, its synthesis, reactions, applications, and how it stacks up against similar compounds

生物活性

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action and efficacy against various pathogens.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N4O2 and has a molecular weight of approximately 246.27 g/mol. The structural components include an isoxazole ring and an oxadiazole moiety, which are known for their bioactive properties.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some analogs achieving IC50 values below 5 µM . The mechanism involves inhibition of key enzymes in the mycolic acid synthesis pathway, crucial for the survival of Mtb.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, structural modifications to the isoxazole and oxadiazole rings have been linked to enhanced cytotoxicity against various cancer types .

Study 1: Antimycobacterial Activity

In a study published in 2023, researchers synthesized several analogs based on the isoxazole scaffold and tested them against Mtb. The most potent compound exhibited an IC50 value of 1.86 µM, significantly inhibiting bacterial respiration and biofilm formation .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of related compounds. The study reported that structural variations led to differences in potency across various cancer cell lines. For example, one derivative showed a notable reduction in cell viability in breast cancer cells with an IC50 value of 10 µM .

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-Acetyl Derivative | Antimycobacterial | 1.86 | Inhibition of mycolic acid synthesis |

| Isoxazole Analog | Anticancer | 10 | Induction of apoptosis via caspase activation |

特性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3/c21-11(5-20-7-14-6-16-20)15-4-12-17-13(19-23-12)9-3-10(22-18-9)8-1-2-8/h3,6-8H,1-2,4-5H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZCCUBPLQVOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。